molecular formula C8H9N3 B141510 1-Methyl-1H-benzo[d]imidazol-4-amine CAS No. 155242-98-1

1-Methyl-1H-benzo[d]imidazol-4-amine

Cat. No.: B141510
CAS No.: 155242-98-1
M. Wt: 147.18 g/mol
InChI Key: ZMGUPDYARSYEFP-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by a fused benzene and imidazole ring system, with a methyl group attached to the nitrogen atom at position 1 and an amine group at position 4. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1H-benzo[d]imidazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with formic acid or its derivatives, followed by methylation and amination steps. Another method includes the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core, followed by subsequent functionalization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and functionalization reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

1-Methyl-1H-benzo[d]imidazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzo[d]imidazole: Lacks the methyl and amine groups, leading to different chemical and biological properties.

    2-Methyl-1H-benzo[d]imidazole: Has a methyl group at position 2 instead of position 1.

    4-Amino-1H-benzo[d]imidazole: Contains an amine group at position 4 but lacks the methyl group.

Uniqueness

1-Methyl-1H-benzo[d]imidazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methyl and amine groups allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-methylbenzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGUPDYARSYEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363572
Record name 4-AMINO-1-METHYLBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155242-98-1
Record name 4-AMINO-1-METHYLBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 1-methyl-4-nitro-1H-benzimidazole [2.1 g, 12 mmol, prepared as described in Viktor Milata et. al., Org. Prep. Proced. Int. 25 (6), 703-704 (1993)] and 5% Pd/C (0.21 g) in EtOH (40 mL) was vigorously stirred under an atmosphere of hydrogen at rt overnight. The reaction mixture was filtered and the filtrate concentrated under reduced pressure to afford the title compound (1.65 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 1-methyl-4-nitro-1H-benzimidazole [2.1 g, 12 mmol, prepared as described in Viktor Milata et. al., Org. Prep. Proced. Int. 25 (6), 703-704 (1993)] and 5% Pd/C (0.21 g) in EtOH (40 mL) was vigorously stirred under an atmoshphere of hydrogen at rt overnight. The reaction mixture was filtered and the filtrate concentrated under reduced pressure to afford the tiltle compound (1.65 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is the primary method of synthesizing 4-Amino-1-methylbenzimidazole?

A1: 4-Amino-1-methylbenzimidazole, a heterocyclic amine, can be synthesized by reducing its corresponding nitro-containing compound. This reduction can be achieved through either catalytic or chemical methods [].

Q2: What makes 4-Amino-1-methylbenzimidazole unique among X-Amino-1-methylbenzimidazoles?

A2: While the provided abstract doesn't delve into the specific properties of 4-Amino-1-methylbenzimidazole, it does highlight its significance as the last remaining unsynthesized compound within the X-Amino-1-methylbenzimidazoles group []. This suggests that its synthesis may be particularly challenging or that its properties differ notably from other members of this group.

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